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Compound of Interest

Compound Name: Pentadecanenitrile

Cat. No.: B103695

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups
within a molecule. This guide provides a detailed comparison of the characteristic IR absorption
frequencies of pentadecanenitrile, a long-chain aliphatic nitrile. The data presented herein is
crucial for the identification and characterization of this and similar molecules in research and
development settings.

Experimental Protocols

Infrared Spectroscopy of Pentadecanenitrile

Objective: To identify the characteristic vibrational frequencies of the functional groups in
pentadecanenitrile.

Materials:

Pentadecanenitrile (liquid)

Fourier-Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Sample holder
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» Software for data acquisition and analysis
Methodology (Neat Liquid Sample):

o Sample Preparation: A thin film of liquid pentadecanenitrile is prepared between two salt
plates. A single drop of the neat liquid is placed on one salt plate, and the second plate is
carefully placed on top to spread the liquid evenly.

e Background Spectrum: A background spectrum of the empty spectrometer is recorded to
account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

o Sample Analysis: The prepared salt plates containing the sample are placed in the
spectrometer's sample holder.

o Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~1.
Multiple scans are averaged to improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum is processed by subtracting the background
spectrum to yield the final IR spectrum of pentadecanenitrile. The resulting spectrum is
then analyzed to identify the characteristic absorption bands.

Data Presentation

The primary IR absorption frequencies for pentadecanenitrile are attributed to the nitrile
functional group and the long alkyl chain. The table below summarizes these characteristic
absorptions.

Characteristic

Functional Group

Vibration Type

Absorption
Frequency (cm™?)

Intensity

Nitrile (C=N) Stretch 2260 - 2240 Strong, Sharp
Alkyl (C-H) Stretch 2950 - 2850 Strong
Methylene (-CHz-) Bend (Scissoring) ~1465 Medium
Methyl (-CH3) Bend (Asymmetric ~1450 and ~1375 Medium

and Symmetric)
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Key Observations:

e The most diagnostic absorption for pentadecanenitrile is the strong and sharp peak
corresponding to the C=N stretching vibration, which appears in a region of the spectrum
where few other functional groups absorb.[1][2] For saturated nitriles like
pentadecanenitrile, this peak is typically observed between 2260 and 2240 cm~1.[2]

e The C-H stretching vibrations of the long alkyl chain give rise to strong absorptions in the
3000-2850 cm~1 region.[3][4] For alkanes, these are typically found between 2950 and 2850
cm~1[5][6]

« In the fingerprint region of the spectrum (below 1500 cm~1), one can observe the bending
vibrations of the methylene (-CHz-) and methyl (-CHs) groups of the alkyl chain.[3]

Mandatory Visualization

The following diagram illustrates the correlation between the functional groups present in
pentadecanenitrile and their characteristic IR absorption frequencies.

Pentadecanenitrile Structure

CHs-(CH2)13-C=N

Nitrile Group Alkyl Chain Alkyl Chain

C-H Bends
~1465 cm~1 (-CH2-)
~1375 cm~1 (-CHs-)

Characteristic IR Absorptions

C=N Stretch C-H Stretch
2260-2240 cm~—1 2950-2850 cm1

Click to download full resolution via product page

Caption: Correlation of functional groups in pentadecanenitrile with their IR frequencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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